molecular formula C10H18O B1265551 2-Butylcyclohexanone CAS No. 1126-18-7

2-Butylcyclohexanone

Cat. No.: B1265551
CAS No.: 1126-18-7
M. Wt: 154.25 g/mol
InChI Key: POYYYXPQBFPUKS-UHFFFAOYSA-N
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Description

2-Butylcyclohexanone is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60224. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Safety Assessment and Toxicological Profile

A comprehensive safety assessment of 2-cyclohexylcyclohexanone, which shares structural similarities with 2-Butylcyclohexanone, has been conducted. This evaluation covers various toxicological endpoints including genotoxicity, repeated dose toxicity, reproductive toxicity, and phototoxicity/photoallergenicity. The findings suggest that 2-cyclohexylcyclohexanone is not expected to be genotoxic and poses minimal risks in terms of skin sensitization and local respiratory toxicity. These insights are valuable for understanding the safety profile of structurally related compounds like this compound in scientific research and applications (Api et al., 2020).

Reactivity and Chemical Synthesis

In the realm of organic synthesis, this compound has been involved in intriguing reactions. For instance, n-butylpotassium reacted with cyclohexene oxide to produce this compound, highlighting its potential in synthetic organic chemistry and the development of novel synthetic routes (Dorado & Salvador, 2013).

Structural and Stereochemical Studies

Structural analyses of derivatives of cyclohexanone, including those substituted with tert-butyl groups, have been conducted using techniques like X-ray diffraction. These studies provide insights into the molecular structure, stereochemistry, and conformational properties of cyclohexanone derivatives, which are crucial for understanding the chemical behavior and potential applications of this compound (Gaultier et al., 1973).

Environmental Impact and Sustainability

Environmental considerations of compounds structurally related to this compound, such as their persistence, bioaccumulation, and toxicity (PBT) profiles, have been evaluated. These assessments are crucial for determining the environmental sustainability and impact of using such chemicals in various scientific applications (Api et al., 2020).

Drug Permeability and Absorption Enhancement

Research on derivatives of cyclohexanone, including 2-n-alkylcyclohexanones, has revealed their potential in enhancing drug permeability through the skin. This finding suggests that this compound could have applications in transdermal drug delivery systems, aiding in the effective absorption of therapeutic agents (Quan et al., 1989).

Synthetic Fragrance Compounds

The compound has been studied for its utility in the synthesis of fragrant compounds. For example, reactions involving 2-tert-butylcyclohexanol, a related compound, have been explored for developing synthetic fragrances. This implies potential applications of this compound in the fragrance industry, particularly in the synthesis of novel aromatic compounds (Kacer et al., 1998).

Safety and Hazards

When handling 2-Butylcyclohexanone, it’s important to avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

2-Butylcyclohexanone plays a role in several biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. This interaction can lead to the formation of hydroxylated metabolites. Additionally, this compound can bind to proteins and other biomolecules, affecting their structure and function. For example, it may interact with transport proteins, altering their ability to move substances across cell membranes .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are enzymes that add or remove phosphate groups from proteins. This modulation can lead to changes in gene expression and cellular metabolism. In some cell types, this compound has been shown to induce apoptosis, a process of programmed cell death, by activating specific signaling cascades .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it may inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft. Additionally, this compound can interact with DNA, influencing gene expression by altering the binding of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Long-term exposure to this compound in cell cultures has been shown to affect cellular function, leading to changes in cell proliferation and differentiation. These effects are often dose-dependent and can vary between different cell types .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to toxicity. In some studies, high doses of this compound have been associated with liver and kidney damage, as well as neurotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidation and reduction reactions catalyzed by enzymes such as cytochrome P450. These reactions produce various metabolites, some of which may be further conjugated with glucuronic acid or sulfate before being excreted in the urine. The metabolic flux of this compound can influence the levels of other metabolites in the body, potentially affecting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by binding to transport proteins and lipoproteins. It can accumulate in lipid-rich tissues such as the liver and adipose tissue. The distribution of this compound is influenced by its lipophilicity, which allows it to cross cell membranes easily. This property also affects its localization within cells, where it may be found in both the cytoplasm and organelles .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with various biomolecules. It can be found in the cytoplasm, where it may interact with enzymes and other proteins. Additionally, this compound can localize to organelles such as the mitochondria and endoplasmic reticulum, where it may affect their function. Post-translational modifications and targeting signals can also influence the localization of this compound within cells .

Properties

IUPAC Name

2-butylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-6-9-7-4-5-8-10(9)11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYYYXPQBFPUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315255
Record name 2-Butylcyclohexanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126-18-7
Record name 2-Butylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butylcyclohexanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1126-18-7
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Record name 2-Butylcyclohexanone
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Record name 2-butylcyclohexanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What was surprising about the reaction of cyclohexene oxide with n-butylpotassium?

A1: While the expected product from reacting cyclohexene oxide with n-butylpotassium was a cyclohexanol derivative, the research demonstrated the formation of 2-butylcyclohexanone instead [, ]. This unexpected product reveals a unique reactivity pattern of potassium carbanions with epoxides.

Q2: What is the proposed mechanism for the formation of this compound in this reaction?

A2: The researchers propose a three-part mechanism to explain the formation of this compound []. This mechanism, supported by previous literature, clarifies the observed reactivity and suggests an inherent yield limit for this specific reaction pathway. Further details about the proposed mechanism can be found in the supplementary materials of the published research [].

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